molecular formula C26H37NO14 B1148113 [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami CAS No. 80943-42-6

[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami

Cat. No.: B1148113
CAS No.: 80943-42-6
M. Wt: 587.6 g/mol
InChI Key: ULVLSYOHFCNABW-JEQKWBDBSA-N
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Description

[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester is a complex organic compound. It is an intermediate in the synthesis of Pseudo Acarbose, a homolog of Acarbose, which is used in the treatment of diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester involves multiple steps. The starting materials typically include various acetylated sugars and cyclohexene derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane (DCM), and methanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the final product. The production process involves strict control of reaction conditions and purification steps to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic routes .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its role as an intermediate in the synthesis of Pseudo Acarbose makes it particularly relevant for diabetes research .

Medicine

In medicine, [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester is used in the development of antidiabetic drugs. Its ability to inhibit certain enzymes involved in carbohydrate metabolism makes it a valuable therapeutic agent .

Industry

In the industrial sector, this compound is used in the production of various pharmaceuticals. Its synthesis and purification are critical steps in ensuring the quality and efficacy of the final products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, it helps regulate blood sugar levels. The molecular targets include alpha-glucosidase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

    Acarbose: A similar compound used in the treatment of diabetes.

    Miglitol: Another antidiabetic drug with a similar mechanism of action.

    Voglibose: A compound used to manage postprandial blood glucose levels.

Uniqueness

What sets [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester apart is its unique structure, which allows for specific interactions with target enzymes. This specificity enhances its efficacy and reduces potential side effects compared to other similar compounds .

Properties

CAS No.

80943-42-6

Molecular Formula

C26H37NO14

Molecular Weight

587.6 g/mol

IUPAC Name

[(3S,4S,5S,6R)-4,5,6-triacetyloxy-3-[[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl]amino]cyclohexen-1-yl]methyl acetate

InChI

InChI=1S/C26H37NO14/c1-11-20(23(39-15(5)31)25(41-17(7)33)26(34-8)36-11)27-19-9-18(10-35-12(2)28)21(37-13(3)29)24(40-16(6)32)22(19)38-14(4)30/h9,11,19-27H,10H2,1-8H3/t11-,19+,20-,21-,22+,23+,24+,25-,26+/m1/s1

InChI Key

ULVLSYOHFCNABW-JEQKWBDBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)N[C@H]2C=C([C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)NC2C=C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Origin of Product

United States

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